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Compound of Interest

Compound Name: Acetophenone-d8

Cat. No.: B143793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of Acetophenone-d8, a deuterated analog of acetophenone. This document is

intended for use by researchers, scientists, and professionals in drug development and other

scientific fields who utilize deuterated compounds in their work. The information is presented to

facilitate easy comparison and understanding of its key characteristics, with a focus on

quantitative data, experimental methodologies, and logical workflows for characterization.

Core Chemical Properties
Acetophenone-d8, with the chemical formula C₆D₅COCD₃, is a stable, isotopically labeled

form of acetophenone where all eight hydrogen atoms have been replaced with deuterium. This

isotopic substitution imparts subtle but significant changes to its physicochemical properties

due to the kinetic isotope effect, making it a valuable tool in various research applications,

including as an internal standard in mass spectrometry-based quantitative analysis and in

mechanistic studies of chemical reactions.

Quantitative Data Summary
The key physical and chemical properties of Acetophenone-d8 are summarized in the table

below for easy reference and comparison.
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Property Value

Chemical Formula C₆D₅COCD₃

Molecular Weight 128.20 g/mol [1][2]

CAS Number 19547-00-3[1][2]

Synonyms
1-(Phenyl-2,3,4,5,6-d5)ethanone-2,2,2-d3,

Octadeuteroacetophenone

Isotopic Purity ≥98 atom % D[1]

Chemical Purity (Assay) ≥99% (CP)

Appearance Colorless liquid at temperatures above 20°C.

Melting Point 19-20 °C

Boiling Point 202 °C

Density 1.098 g/mL at 25 °C

Refractive Index n20/D 1.5322

Flash Point 76.00 °C (closed cup)

Solubility
Slightly soluble in water; soluble in most organic

solvents.

Experimental Protocols for Characterization
The determination of the chemical and physical properties of Acetophenone-d8 involves a

suite of standard analytical techniques. While specific, detailed protocols for this particular

deuterated compound are not always published in exhaustive detail, the following sections

outline the generally accepted methodologies for these key experiments.

Determination of Physical Properties
A general workflow for the physical characterization of a liquid sample like Acetophenone-d8
is outlined below.
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Workflow for Physical Property Determination.

Melting Point: The melting point of Acetophenone-d8 is determined using a capillary melting

point apparatus. A small amount of the solidified sample is packed into a capillary tube and

heated at a controlled rate. The temperature range over which the sample melts from a solid

to a liquid is recorded as the melting point. For a pure substance, this range is typically

narrow.

Boiling Point: The boiling point is measured by distillation. The liquid is heated in a distillation

apparatus, and the temperature at which the vapor pressure of the liquid equals the

atmospheric pressure, causing the liquid to boil and the vapor to condense, is recorded as

the boiling point.

Density: The density of liquid Acetophenone-d8 is determined using a pycnometer or a

digital density meter. The mass of a known volume of the substance is measured at a

specific temperature (e.g., 25 °C), and the density is calculated as mass divided by volume.
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Refractive Index: The refractive index is measured using a refractometer, typically at the

sodium D-line (589 nm) and at a controlled temperature (e.g., 20 °C). This property is a

measure of how much the path of light is bent, or refracted, when it enters the liquid and is a

characteristic property of a pure substance.

Spectroscopic and Chromatographic Analysis
Spectroscopic and chromatographic methods are essential for confirming the identity, structure,

and purity of Acetophenone-d8.

Spectroscopic & Chromatographic Workflow
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Workflow for Spectroscopic and Chromatographic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Due to the high isotopic purity (≥98 atom % D), the proton NMR spectrum of

Acetophenone-d8 will show very small residual signals corresponding to the non-

deuterated isotopologues. The absence of significant proton signals confirms the high

degree of deuteration.
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²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium

nuclei, providing information about the positions and extent of deuteration.

¹³C NMR: The carbon-13 NMR spectrum will be similar to that of non-deuterated

acetophenone, but the signals for deuterated carbons will be split into multiplets due to

coupling with deuterium (a spin-1 nucleus). This provides further confirmation of the

deuteration pattern. A typical protocol involves dissolving a small amount of the sample in

a deuterated solvent (e.g., CDCl₃) and acquiring the spectrum on a high-field NMR

spectrometer.

Mass Spectrometry (MS):

Methodology: Mass spectrometry is used to determine the molecular weight and isotopic

distribution of Acetophenone-d8. The sample is introduced into the mass spectrometer,

ionized (e.g., by electron ionization), and the mass-to-charge ratio (m/z) of the resulting

ions is measured.

Expected Fragmentation: The mass spectrum of Acetophenone-d8 will show a molecular

ion peak at m/z 128. The fragmentation pattern will be analogous to that of acetophenone,

with characteristic losses of the deuterated methyl group (•CD₃, loss of 18 amu) to give a

fragment at m/z 110 (C₆D₅CO⁺), and the loss of the deuterated phenyl group (•C₆D₅, loss

of 82 amu) to give a fragment at m/z 46 (CD₃CO⁺). The presence of these deuterated

fragments confirms the structure.

Gas Chromatography (GC):

Purpose: Gas chromatography is employed to assess the chemical purity of

Acetophenone-d8.

Protocol: A small amount of the sample is injected into a gas chromatograph equipped

with a suitable capillary column (e.g., a non-polar or medium-polarity column). The sample

is vaporized and carried through the column by an inert gas. The retention time, the time it

takes for the compound to travel through the column, is a characteristic property. A flame

ionization detector (FID) is commonly used for detection. The purity is determined by the

relative area of the main peak corresponding to Acetophenone-d8.
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Safety Information
Acetophenone-d8 should be handled with appropriate safety precautions in a well-ventilated

area. It is classified as harmful if swallowed and causes serious eye irritation. Personal

protective equipment, including safety glasses, gloves, and a lab coat, should be worn when

handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS)

provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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